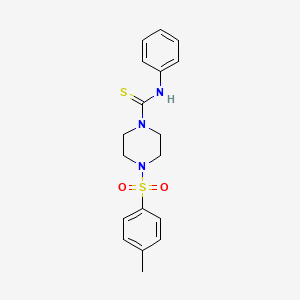
4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-Methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Sulfonamide Group : Contributes to its biological activity.
- Piperazine Ring : Enhances binding affinity to various biological targets.
- Carbothioamide Functionality : Implicated in antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various piperazine derivatives, this compound showed potent inhibitory effects against a range of bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 0.24 mg/mL for certain pathogens .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.75 |
| Pseudomonas aeruginosa | 1.0 |
| Klebsiella pneumoniae | 0.5 |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are critical in mitigating oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, suggesting potential benefits in conditions such as cardiovascular diseases and neurodegenerative disorders .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in microorganisms.
- Receptor Modulation : The piperazine ring is known to interact with serotonin and dopamine receptors, potentially influencing neurotransmitter systems .
Case Studies
- Antimicrobial Efficacy Study : A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death significantly, indicating a promising avenue for treating neurodegenerative diseases .
特性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-7-9-17(10-8-15)25(22,23)21-13-11-20(12-14-21)18(24)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYSYUHPCSBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














